molecular formula C8H13NO B3360134 6,6-diMethyl-1-Azabicyclo[3.2.0]heptan-7-one CAS No. 88413-87-0

6,6-diMethyl-1-Azabicyclo[3.2.0]heptan-7-one

Cat. No.: B3360134
CAS No.: 88413-87-0
M. Wt: 139.19 g/mol
InChI Key: KCFQAUKZVXIQQC-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1-Azabicyclo[3.2.0]heptan-7-one is a bicyclic compound containing a nitrogen atom within its structure. This compound is part of the azabicyclo family, which is known for its unique structural features and significant biological activities. The presence of the nitrogen atom in the bicyclic framework makes it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-1-Azabicyclo[3.2.0]heptan-7-one can be achieved through several methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis. This method starts with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous THF, combined with N,N’-Bis(p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate. The final step involves the intramolecular cyclopropanation of alpha-diazoacetate using Ru (II) catalysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and efficiency, often involving continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-1-Azabicyclo[3.2.0]heptan-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation methods with catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

6,6-Dimethyl-1-Azabicyclo[3.2.0]heptan-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-1-Azabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can form hydrogen bonds and interact with enzymes or receptors, leading to modulation of their activity. This compound may inhibit or activate certain biological pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another azabicyclo compound with similar structural features but different biological activities.

    4-Thia-1-azabicyclo[3.2.0]heptan-7-one: Contains a sulfur atom in the bicyclic structure, leading to different chemical properties and reactivity.

Uniqueness

6,6-Dimethyl-1-Azabicyclo[3.2.0]heptan-7-one is unique due to its specific bicyclic structure and the presence of the nitrogen atom, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6,6-dimethyl-1-azabicyclo[3.2.0]heptan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-8(2)6-4-3-5-9(6)7(8)10/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFQAUKZVXIQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCCN2C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10531870
Record name 6,6-Dimethyl-1-azabicyclo[3.2.0]heptan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88413-87-0
Record name 6,6-Dimethyl-1-azabicyclo[3.2.0]heptan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-diMethyl-1-Azabicyclo[3.2.0]heptan-7-one
Reactant of Route 2
6,6-diMethyl-1-Azabicyclo[3.2.0]heptan-7-one
Reactant of Route 3
6,6-diMethyl-1-Azabicyclo[3.2.0]heptan-7-one
Reactant of Route 4
6,6-diMethyl-1-Azabicyclo[3.2.0]heptan-7-one
Reactant of Route 5
6,6-diMethyl-1-Azabicyclo[3.2.0]heptan-7-one
Reactant of Route 6
6,6-diMethyl-1-Azabicyclo[3.2.0]heptan-7-one

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